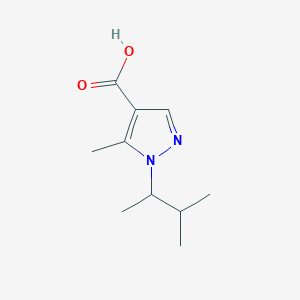

5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid

Description

5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a branched alkyl substituent (3-methylbutan-2-yl) at the N1 position and a methyl group at the C5 position of the pyrazole ring.

Properties

IUPAC Name |

5-methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)7(3)12-8(4)9(5-11-12)10(13)14/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANKQPFRINQWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872341-39-3 | |

| Record name | (1,2-dimethylpropyl)-5-methyl-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a suitable hydrazine derivative . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 1-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound features a five-membered pyrazole ring substituted at the 1-position with a 3-methylbutan-2-yl group and at the 4-position with a carboxylic acid group.

Synthesis Methods:

The synthesis typically involves cyclocondensation reactions. A common method includes the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable hydrazine derivative. Careful control of temperature and reaction time is essential to optimize yield and purity.

Scientific Research Applications

This compound has diverse applications in several key areas:

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules, enabling advancements in organic chemistry research.

Biology

- Enzyme Inhibition: Research indicates that it may act as an enzyme inhibitor, potentially affecting pathways related to inflammation or pain modulation. Its structural features suggest interactions with active sites on target proteins, modulating their activity.

Medicine

- Anti-inflammatory and Analgesic Properties: The compound is being explored for its potential therapeutic effects, particularly in treating conditions associated with inflammation and pain.

Industry

- Agrochemicals and Pharmaceuticals: The compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to advancements in these sectors through its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Structural Variations

Pyrazole-4-carboxylic acid derivatives differ primarily in their substituent patterns, which influence physicochemical properties and bioactivity. Key analogs include:

- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid : Features a phenyl group at N1 .

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid : Contains phenyl groups at both N1 and C3 .

- 3-(4-Fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole-4-carbonitrile: Substituted with fluorophenyl, nitrophenyl, and cyano groups .

- 1-(3-Cyano-1-isopropyl-indol-5-yl)pyrazole-4-carboxylic acid: Combines a cyano-substituted indole moiety with an isopropyl group .

Key Structural Differences :

Physicochemical Properties

Observations :

- Melting Points : Aromatic substituents (e.g., nitrophenyl, fluorophenyl) increase melting points due to π-π stacking and hydrogen bonding (e.g., 188–190°C for nitrophenyl derivatives vs. 136°C for diphenyl analogs ). The target compound’s alkyl group likely reduces intermolecular forces, resulting in a lower melting point.

- Nitro and cyano groups (e.g., in ) further decrease solubility due to polarity and crystallinity.

Biological Activity

5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 196.25 g/mol. The compound features a five-membered pyrazole ring substituted at the 1-position with a 3-methylbutan-2-yl group and at the 4-position with a carboxylic acid group. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable hydrazine derivative. Careful control of temperature and reaction time is essential to optimize yield and purity.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , particularly in pathways related to inflammation and pain modulation. Its structural features suggest potential interactions with active sites on target proteins, modulating their activity.

Antioxidant and Antimicrobial Properties

In studies evaluating related compounds, it was found that pyrazole derivatives exhibit significant antioxidant and antimicrobial activities . For example, compounds similar to this compound demonstrated effective radical scavenging capabilities and inhibition of microbial growth .

In Vitro Studies

In vitro studies have shown that derivatives of pyrazole compounds can inhibit specific enzymes, contributing to their anti-inflammatory properties. For instance, a study highlighted the effectiveness of pyrazole derivatives in reducing inflammation markers in cell cultures .

Structure-Activity Relationship (SAR)

A structure-activity relationship study on related pyrazole compounds indicated that modifications at the substituent positions can significantly affect biological activity. Compounds with specific hydrophobic groups showed enhanced inhibitory effects on target enzymes, suggesting that the substitution pattern is crucial for optimizing biological activity .

Applications in Research and Industry

This compound has potential applications across various fields:

- Medicinal Chemistry : Investigated for its anti-inflammatory and analgesic properties.

| Application Field | Potential Uses |

|---|---|

| Medicinal Chemistry | Anti-inflammatory agents |

| Agriculture | Development of agrochemicals |

| Biochemistry | Enzyme inhibitors for research |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for improved yields?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or via alkylation of pyrazole precursors. For example, describes cyclocondensation using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid derivative. Optimization involves adjusting temperature (reflux vs. controlled heating), solvent choice (ethanol or DMF), and catalyst use (e.g., K₂CO₃ for alkylation). Yields can be enhanced by purifying intermediates via column chromatography and confirming purity via elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The pyrazole ring protons typically resonate between δ 6.5–8.5 ppm, while the isopentyl group (3-methylbutan-2-yl) shows characteristic methyl splits at δ 0.8–1.5 ppm .

- IR : Confirm carboxylic acid functionality via O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC over time (e.g., 0–72 hours at 25–60°C). highlights hydrolysis risks for ester precursors, suggesting similar protocols for the carboxylic acid form. Stability is confirmed by ≥95% recovery of the parent compound .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic activity) for pyrazole-4-carboxylic acid derivatives?

- Methodology :

- Dose-Response Studies : Test varying concentrations (e.g., 10–100 mg/kg) to identify therapeutic vs. toxic thresholds. observed reduced ulcerogenic activity in ethyl ester derivatives compared to free acids, suggesting ester prodrugs may mitigate gastrointestinal toxicity .

- Structural Modifications : Introduce substituents (e.g., methylsulfanyl groups) to enhance selectivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to COX-2 vs. COX-1, reducing off-target effects .

Q. How can computational methods (DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps) and reactive sites. used DFT to correlate charge distribution with antioxidant activity .

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2, p38 MAPK) using PyMol or Schrödinger Suite. validated anti-inflammatory activity via docking into COX-2’s active site .

Q. What experimental approaches are effective for analyzing structure-activity relationships (SAR) in pyrazole-4-carboxylic acid analogs?

- Methodology :

- Analog Synthesis : Prepare derivatives with variations at the 1- and 3-positions (e.g., aryl vs. alkyl substituents). shows that 1-methyl-5-phenyl derivatives exhibit higher anti-inflammatory activity than unsubstituted analogs .

- Pharmacological Profiling : Test analogs in vitro (e.g., COX inhibition, antioxidant assays) and in vivo (e.g., carrageenan-induced paw edema). IC₅₀ values and ED₅₀ ratios quantify potency .

Q. How should researchers address discrepancies in spectral data between experimental and theoretical (DFT-predicted) results?

- Methodology :

- Vibrational Analysis : Compare experimental IR/Raman spectra with DFT-simulated spectra (e.g., using Gaussian 09). Adjust scaling factors (0.96–0.98) to account for anharmonicity .

- NMR Chemical Shift Calculations : Use GIAO (Gauge-Including Atomic Orbital) methods in software like ORCA. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for alkylation) to minimize batch-to-batch variability .

- Data Validation : Cross-reference spectral data with computational predictions to confirm structural assignments .

- Ethical Reporting : Disclose negative results (e.g., inactive analogs) to refine SAR models and avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.